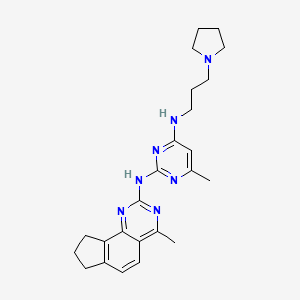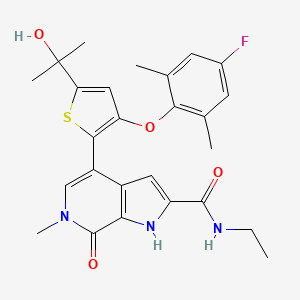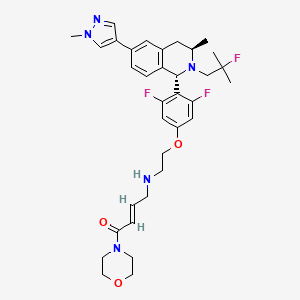
Antiviral agent 20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral Agent 20 is a synthetic compound designed to inhibit the replication of viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat various viral infections. This compound is part of a broader class of antiviral agents that target specific stages of the viral life cycle, thereby preventing the virus from multiplying and spreading.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 20 typically involves multiple steps, starting from simple organic molecules. The process includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using halogenation and alkylation reactions.
Step 3: Final modifications to introduce specific functional groups that enhance antiviral activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: To maintain consistent reaction conditions.
Chromatographic purification: To separate and purify the final product.
化学反应分析
Types of Reactions: Antiviral Agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products:
科学研究应用
Antiviral Agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
作用机制
The mechanism of action of Antiviral Agent 20 involves targeting specific viral enzymes and proteins essential for viral replication. It binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of viral polymerase: Prevents the synthesis of viral RNA or DNA.
Blocking viral entry: Prevents the virus from entering host cells.
Disruption of viral assembly: Inhibits the formation of new viral particles.
相似化合物的比较
Antiviral Agent 20 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19.
Favipiravir: An antiviral medication used to treat influenza.
Molnupiravir: An antiviral drug developed for the treatment of COVID-19.
Uniqueness: this compound stands out due to its broad-spectrum activity against multiple viruses and its ability to target multiple stages of the viral life cycle. This makes it a versatile and potent antiviral agent with significant potential for therapeutic applications.
属性
分子式 |
C31H35Cl2NO6 |
|---|---|
分子量 |
588.5 g/mol |
IUPAC 名称 |
[(1R,2R,4aS,5R,8aS)-5-[(2E)-2-[(4S)-4-(5,7-dichloroquinolin-8-yl)oxy-2-oxooxolan-3-ylidene]ethyl]-2-hydroxy-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C31H35Cl2NO6/c1-17-7-10-25-30(3,12-11-26(36)31(25,4)16-39-18(2)35)21(17)9-8-20-24(15-38-29(20)37)40-28-23(33)14-22(32)19-6-5-13-34-27(19)28/h5-6,8,13-14,21,24-26,36H,1,7,9-12,15-16H2,2-4H3/b20-8+/t21-,24-,25+,26-,30+,31+/m1/s1 |
InChI 键 |
PQDZZXWLGWUCJZ-AAALYGPZSA-N |
手性 SMILES |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1O)C)C/C=C/3\[C@@H](COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
规范 SMILES |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)








